molecular formula C19H11N3O6 B11563317 2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11563317
M. Wt: 377.3 g/mol
InChI Key: GGYHPXQDCDMBBT-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in both natural and synthetic chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize isoquinoline derivatives . Industrial production methods often involve the use of metal catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly in targeting specific biological pathways.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also bind to specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives such as:

Properties

Molecular Formula

C19H11N3O6

Molecular Weight

377.3 g/mol

IUPAC Name

2-(3-methylphenyl)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H11N3O6/c1-10-3-2-4-11(9-10)20-18(23)12-5-7-14(21(25)26)17-15(22(27)28)8-6-13(16(12)17)19(20)24/h2-9H,1H3

InChI Key

GGYHPXQDCDMBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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